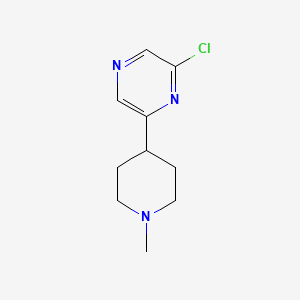

2-Chloro-6-(1-methylpiperidin-4-yl)pyrazine

Description

2-Chloro-6-(1-methylpiperidin-4-yl)pyrazine (CAS: 1316220-86-6) is a heterocyclic compound with the molecular formula C₁₀H₁₄ClN₃O₂S and a molecular weight of 275.76 g/mol . It features a pyrazine core substituted with a chlorine atom at position 2 and a 1-methylpiperidin-4-yl group at position 4. The compound is synthesized via nucleophilic substitution or coupling reactions, often involving intermediates like 2-chloro-6-bromopyrazine and functionalized piperidine derivatives . It is primarily used in pharmaceutical research, particularly in the development of bioactive molecules targeting enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

2-chloro-6-(1-methylpiperidin-4-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3/c1-14-4-2-8(3-5-14)9-6-12-7-10(11)13-9/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMWHPPOUCZNAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(1-methylpiperidin-4-yl)pyrazine typically involves the reaction of 2-chloropyrazine with 1-methylpiperidine under specific conditions. One common method includes:

Starting Materials: 2-chloropyrazine and 1-methylpiperidine.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Procedure: The mixture is heated under reflux conditions for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-(1-methylpiperidin-4-yl)pyrazine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the pyrazine ring or the piperidine moiety.

Coupling Reactions: It can be involved in coupling reactions like Suzuki-Miyaura coupling, where the chlorine atom is replaced by an aryl or vinyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in solvents like methanol or ethanol.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include various substituted pyrazines.

Oxidation Products: Oxidized derivatives of the pyrazine ring or piperidine moiety.

Coupling Products: Aryl or vinyl-substituted pyrazines.

Scientific Research Applications

2-Chloro-6-(1-methylpiperidin-4-yl)pyrazine has several scientific research applications:

Medicinal Chemistry: It is explored as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

Materials Science: The compound is investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: The compound is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(1-methylpiperidin-4-yl)pyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine moiety can enhance binding affinity and selectivity, while the pyrazine ring can participate in various electronic interactions.

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares key attributes of 2-Chloro-6-(1-methylpiperidin-4-yl)pyrazine with its analogs:

Key Research Findings

Structural Impact on Bioactivity : Piperazinyl and piperidinyl substituents enhance binding to hinge regions of kinases (e.g., interactions with Gly28 and Cys106 residues), as seen in imidazo[1,2-a]pyrazine derivatives .

Aroma vs. Bioactivity : Unlike tetramethylpyrazine (a flavor compound in cocoa and coffee), chloro-piperidine/pyrrolidine pyrazines lack significant aroma contributions, prioritizing pharmacological over sensory applications .

Synthetic Versatility : Halogenated pyrazines serve as scaffolds for diverse functionalization, enabling rapid generation of libraries for drug discovery .

Biological Activity

2-Chloro-6-(1-methylpiperidin-4-yl)pyrazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a pyrazine ring and a piperidine moiety, which are known to influence its pharmacological properties. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1316225-84-9 |

| Molecular Formula | C11H14ClN3 |

| Molecular Weight | 227.70 g/mol |

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Protein Tyrosine Phosphatases : The pyrazine moiety can bind to these enzymes, modulating their activity and affecting cellular signaling pathways.

- Neurotransmitter Receptors : The piperidine ring may interact with receptors involved in neurotransmission, suggesting potential applications in treating neurological disorders.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. Antimicrobial Activity

Compounds with similar structural motifs have demonstrated antimicrobial properties. For instance, derivatives of piperidine have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

2. Anticancer Potential

Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. For example, related piperidine derivatives have exhibited cytotoxic effects against hypopharyngeal tumor cells.

3. Neurological Effects

The compound's ability to interact with neurotransmitter receptors suggests potential applications in neurodegenerative diseases. Modulation of cholinergic pathways may enhance therapeutic outcomes in conditions like Alzheimer's disease.

Case Studies

Several studies have explored the biological activities of related compounds:

Anticancer Studies

A study on piperidine derivatives indicated improved cytotoxicity compared to standard chemotherapeutics like bleomycin. Modifications in the piperidine structure led to enhanced therapeutic profiles, making them promising candidates for further development.

Neuroprotective Effects

Research has shown that certain piperidine derivatives can inhibit cholinesterase enzymes, potentially increasing acetylcholine levels in synaptic clefts and providing neuroprotective effects. This property could be beneficial for treating Alzheimer's disease and other cognitive disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.